Imidazolidinetrione, dipropyl-
Description
Contextualization within Heterocyclic Chemistry
Imidazolidinetrione, also known as parabanic acid, is a five-membered heterocyclic compound containing two nitrogen atoms and three carbonyl groups. It is a saturated derivative of imidazole (B134444), placing it firmly within the class of azoles. As a heterocyclic scaffold, it is notable for its planar structure and the presence of multiple hydrogen bond donors and acceptors, which significantly influence its physical and chemical properties.
Historical Development of Imidazolidinetrione Derivatives Research
The study of imidazolidinetrione and its derivatives dates back to the 19th century with the synthesis of the parent compound, parabanic acid. Early research focused on understanding the fundamental reactivity of this novel ring system. Over the decades, scientific inquiry has expanded to the synthesis and characterization of a wide array of N-substituted derivatives. These investigations have been driven by the quest for new molecules with specific properties, leading to a rich history of synthetic methodology development and structural analysis. The exploration of derivatives such as 1,3-disubstituted parabanic acids has been a continuous area of research, with various alkyl and aryl groups being incorporated to modulate the compound's characteristics.
Structural Elucidation and Isomerism within the Imidazolidinetrione Family
The core structure of imidazolidinetrione is a planar five-membered ring. The positions on the ring are numbered, with the nitrogen atoms typically at positions 1 and 3. In the case of Imidazolidinetrione, dipropyl- , it is presumed that the two propyl groups are attached to these nitrogen atoms, resulting in 1,3-dipropyl-imidazolidine-2,4,5-trione.
Isomerism in substituted imidazolidinetriones can arise from the nature and position of the substituents. For asymmetrically substituted derivatives, stereoisomerism can be a factor, particularly if chiral centers are introduced in the substituents. For a symmetrically substituted compound like the dipropyl derivative, the primary structural considerations are the conformational arrangements of the propyl chains relative to the planar ring.
Detailed structural analysis of related compounds, such as 1,3-dicyclohexylimidazolidine-2,4,5-trione, has been performed using techniques like NMR spectroscopy. For this dicyclohexyl analog, the 1H NMR spectrum shows characteristic signals for the cyclohexyl protons, and the 13C NMR spectrum reveals distinct peaks for the carbonyl carbons and the carbons of the cyclohexyl rings researchgate.net. Similar spectroscopic methods would be essential for the definitive structural elucidation of Imidazolidinetrione, dipropyl- .
Significance of Imidazolidine (B613845) Ring Systems in Organic Synthesis
Imidazolidine ring systems, including the trione (B1666649) variant, are significant in organic synthesis for several reasons. They serve as versatile scaffolds for the construction of more complex molecules. The reactivity of the carbonyl groups and the N-H bonds (in the parent and mono-substituted derivatives) allows for a variety of chemical transformations.
Furthermore, certain imidazolidine derivatives can act as precursors to N-heterocyclic carbenes (NHCs), which are a class of powerful organocatalysts and ligands for transition metals. While the trione functionality modifies the electronic properties, the fundamental imidazolidine core is a key feature in this context. The ability to systematically modify the substituents on the nitrogen atoms allows for the fine-tuning of the properties of these resulting species.
Detailed Research Findings
While specific research literature detailing the synthesis and properties of Imidazolidinetrione, dipropyl- is not abundant in readily available public databases, its synthesis can be reliably inferred from established methods for analogous compounds.
The general and widely adopted method for the synthesis of N,N'-disubstituted imidazolidine-2,4,5-triones involves the reaction of the corresponding disubstituted urea (B33335) with oxalyl chloride. This method has been successfully applied to create a variety of derivatives with different alkyl and aryl substituents.
For the synthesis of Imidazolidinetrione, dipropyl- , the logical starting material would be 1,3-dipropylurea (B139544). The reaction would proceed as follows:
Reaction Scheme:
This reaction is typically carried out in an inert solvent. The properties of the resulting Imidazolidinetrione, dipropyl- can be predicted based on the trends observed for other N,N'-dialkyl derivatives. It is expected to be a stable crystalline solid with a defined melting point. Its solubility would likely be higher in organic solvents compared to the unsubstituted parabanic acid.
Characterization of the synthesized compound would involve standard analytical techniques:
NMR Spectroscopy (1H and 13C): To confirm the presence and connectivity of the propyl groups and the imidazolidinetrione ring.
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the trione system.
Mass Spectrometry: To determine the molecular weight and fragmentation pattern, confirming the chemical formula.
Elemental Analysis: To verify the percentage composition of carbon, hydrogen, nitrogen, and oxygen.
The following table outlines the expected data for Imidazolidinetrione, dipropyl- based on known chemical principles and data from analogous compounds.
Interactive Data Table: Predicted Properties of Imidazolidinetrione, dipropyl-
| Property | Predicted Value/Characteristic | Basis for Prediction |
| Molecular Formula | C9H14N2O3 | Based on the addition of two propyl groups to the parabanic acid core. |
| Molecular Weight | 198.22 g/mol | Calculated from the molecular formula. |
| Physical State | Crystalline solid | Typical for small organic molecules of this type. |
| 1H NMR | Signals corresponding to the CH3, CH2 (adjacent to N), and CH2 (middle) protons of the propyl groups. | Based on the structure and known chemical shifts. |
| 13C NMR | Signals for the three carbonyl carbons and the three distinct carbons of the propyl groups. | Based on the structure and known chemical shifts for similar compounds researchgate.net. |
| IR Spectrum | Strong absorption bands in the region of 1700-1800 cm-1 corresponding to C=O stretching. | Characteristic of cyclic imides and ketones. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
21036-96-4 |
|---|---|
Molecular Formula |
C9H14N2O3 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
1,3-dipropylimidazolidine-2,4,5-trione |
InChI |
InChI=1S/C9H14N2O3/c1-3-5-10-7(12)8(13)11(6-4-2)9(10)14/h3-6H2,1-2H3 |
InChI Key |
GFNNBLORESRJGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C(=O)N(C1=O)CCC |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of Imidazolidinetrione, Dipropyl
Ring-Opening and Ring-Closing Reactions of the Imidazolidinetrione Core
The imidazolidinetrione ring is susceptible to cleavage, most notably through hydrolytic ring-opening reactions. This process is of significant interest, particularly in the context of amino acid synthesis, where hydantoins serve as important intermediates. The hydrolysis of hydantoins typically proceeds in a stepwise manner, initiated by the attack of a nucleophile, such as a hydroxide (B78521) ion, on one of the carbonyl carbons. This leads to the formation of a tetrahedral intermediate, which can then undergo ring opening to yield an N-carbamoylamino acid. nih.gov Subsequent hydrolysis of the carbamoyl (B1232498) group produces the corresponding amino acid.
For 1,3-dipropylimidazolidine-2,4-dione, the presence of the N-propyl groups is expected to influence the rate of this ring-opening reaction. The electron-donating nature of the alkyl groups can slightly decrease the electrophilicity of the carbonyl carbons, potentially slowing down the initial nucleophilic attack compared to the unsubstituted hydantoin (B18101). Furthermore, steric hindrance from the propyl groups may also play a role in impeding the approach of the nucleophile.
Conversely, ring-closing reactions are fundamental to the synthesis of the imidazolidinetrione core itself. A common synthetic route involves the condensation of an appropriately substituted urea (B33335) with an α-keto acid or its derivative. In the case of 1,3-dipropylimidazolidine-2,4-dione, this would typically involve the reaction of 1,3-dipropylurea (B139544) with a suitable three-carbon electrophile.
Functional Group Interconversions on the N-Propyl Substituents
The N-propyl substituents of 1,3-dipropylimidazolidine-2,4-dione are amenable to various functional group interconversions, provided that the reaction conditions are compatible with the stability of the imidazolidinetrione ring. Standard alkane functionalization reactions can be applied, although the proximity of the heterocyclic ring may influence reactivity.
For instance, free-radical halogenation could introduce a halogen atom onto the propyl chains, which can then serve as a handle for further synthetic transformations. Subsequent nucleophilic substitution reactions could then be employed to introduce a variety of functional groups, such as hydroxyl, amino, or cyano groups. It is important to consider that the conditions for these transformations should be carefully chosen to avoid undesired reactions with the hydantoin ring itself, such as ring-opening or reactions at the carbonyl groups.
Electrophilic and Nucleophilic Substitution Reactions
The imidazolidinetrione ring possesses both electrophilic and nucleophilic centers. The carbonyl carbons are electrophilic and, as mentioned, are the sites of nucleophilic attack leading to ring-opening. The nitrogen atoms of the hydantoin ring can act as nucleophiles, particularly after deprotonation.
Reactions involving electrophiles would likely target the carbonyl oxygens or potentially the α-carbon to the carbonyl groups if a strong base is used to generate a carbanion. However, such reactions are less common for simple N,N'-dialkylhydantoins under standard conditions.
Acid-Catalyzed Hydrolytic Pathways and Mechanisms
Under acidic conditions, the hydrolysis of 1,3-dipropylimidazolidine-2,4-dione is expected to proceed through a mechanism involving protonation of one of the carbonyl oxygens. This protonation enhances the electrophilicity of the corresponding carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.
The proposed mechanism would involve the following steps:
Protonation of a carbonyl oxygen.
Nucleophilic attack by water on the protonated carbonyl carbon to form a tetrahedral intermediate.
Proton transfer to one of the ring nitrogen atoms.
Cleavage of the C-N bond, leading to ring opening and the formation of a protonated N-carbamoyl-N-propylamino acid derivative.
Subsequent hydrolysis of the carbamoyl group under acidic conditions to yield N-propylalanine and propylamine.
The rate of acid-catalyzed hydrolysis will be influenced by the stability of the protonated intermediate and the steric accessibility of the carbonyl carbons. The electron-donating propyl groups may slightly disfavor the initial protonation step but could stabilize the resulting positive charge on the nitrogen during the ring-opening process.
Oxidative Transformations of the Imidazolidinetrione Ring System
The imidazolidinetrione ring can undergo oxidative transformations, although it is generally considered to be relatively stable towards mild oxidizing agents. Stronger oxidants can lead to the degradation of the ring. For 1,3-dipropylimidazolidine-2,4-dione, the presence of the N-propyl groups could provide additional sites for oxidation.
Oxidation could potentially occur at the α-carbons of the N-propyl groups, leading to the formation of hydroxylated or carbonylated derivatives. The stability of the imidazolidinetrione ring under these oxidative conditions would be a critical factor in determining the feasibility and outcome of such reactions. There is limited specific information in the literature regarding the oxidative transformations of N,N'-dialkylhydantoins, suggesting that this is an area that warrants further investigation.
Mechanistic Investigations and Kinetic Studies
Detailed mechanistic investigations and kinetic studies on the reactions of 1,3-dipropylimidazolidine-2,4-dione are not extensively reported in the scientific literature. However, general principles of physical organic chemistry can be applied to infer its reactivity.
Determination of Rate-Limiting Steps and Activation Parameters
The determination of rate-limiting steps and activation parameters, such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), is fundamental to understanding a reaction mechanism. These parameters are typically determined by studying the effect of temperature on the reaction rate and applying the Arrhenius or Eyring equations. Such studies involve systematic kinetic experiments under controlled conditions. To date, there are no publicly available studies that have performed these measurements for reactions involving Imidazolidinetrione, dipropyl-.
Hammett Correlations and Electronic Effects on Reactivity
Hammett correlations are a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. archive.org This is achieved by plotting the logarithm of the rate or equilibrium constant for a series of reactions against a substituent constant (σ). The resulting linear free-energy relationship provides a reaction constant (ρ) that indicates the sensitivity of the reaction to electronic effects.
For a compound like Imidazolidinetrione, dipropyl-, Hammett analysis would require the synthesis of a series of derivatives with different substituents on an aromatic ring attached to the core structure. The reactivity of these derivatives would then be measured. As no such studies have been reported for Imidazolidinetrione, dipropyl-, no Hammett plots or reaction constants are available. The electronic effects of the dipropyl groups are primarily inductive, donating electron density to the imidazolidinetrione ring, but the quantitative impact on its reactivity has not been elucidated.
Radical-Mediated Transformations
Radical-mediated transformations involve intermediates with unpaired electrons and are often initiated by light or radical initiators. The imidazolidinetrione structure could potentially undergo radical reactions, such as hydrogen atom abstraction from the propyl chains or reactions involving the carbonyl groups. However, the scientific literature lacks any specific examples or detailed studies of such radical-mediated transformations for Imidazolidinetrione, dipropyl-.
Advanced Spectroscopic and Analytical Characterization of Imidazolidinetrione, Dipropyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the elucidation of the chemical structure of Imidazolidinetrione, dipropyl-. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular connectivity and environment can be constructed.
¹H and ¹³C NMR for Structural Confirmation
The ¹H and ¹³C NMR spectra provide fundamental proof of the molecular structure of 1,3-dipropylparabanic acid. The expected chemical shifts are predicted based on the analysis of similar N-alkylated heterocycles and standard chemical shift ranges.
¹H NMR Spectroscopy: The proton spectrum is expected to show three distinct signals corresponding to the three types of protons in the propyl chains.
Methyl (CH₃) Protons: A triplet signal is anticipated around 0.9 ppm . This upfield shift is characteristic of terminal methyl groups in an alkyl chain. The triplet splitting pattern arises from coupling with the adjacent methylene (B1212753) (CH₂) protons.
Methylene (β-CH₂) Protons: A multiplet, likely a sextet, is expected in the region of 1.6-1.7 ppm . These protons are coupled to both the terminal methyl group and the methylene group attached to the nitrogen atom, resulting in a complex splitting pattern.
Methylene (α-CH₂) Protons: A triplet signal is predicted to appear further downfield, around 3.7-3.8 ppm . The significant deshielding is due to the direct attachment to the electronegative nitrogen atom of the imidazolidinetrione ring.
¹³C NMR Spectroscopy: The carbon spectrum will confirm the carbon framework of the molecule.
Carbonyl (C=O) Carbons: The three carbonyl carbons (at positions 2, 4, and 5) of the imidazolidinetrione ring are expected to resonate in the downfield region of 150-165 ppm . The C2 carbon, being bonded to two nitrogen atoms, may show a slightly different chemical shift compared to the C4 and C5 carbons.
Alkyl (C₃H₇) Carbons: The propyl chain carbons will appear in the upfield region. The α-CH₂ carbon, being attached to nitrogen, is the most deshielded of the three and is expected around 40-45 ppm . The β-CH₂ carbon should appear around 20-25 ppm , and the terminal CH₃ carbon is anticipated at approximately 10-12 ppm .
Predicted ¹H NMR Data for Imidazolidinetrione, dipropyl-
| Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| N-CH₂-CH₂-CH₃ | 3.7 - 3.8 | Triplet (t) |
| N-CH₂-CH₂-CH₃ | 1.6 - 1.7 | Sextet (sxt) |
| N-CH₂-CH₂-CH₃ | ~0.9 | Triplet (t) |
Predicted ¹³C NMR Data for Imidazolidinetrione, dipropyl-
| Group | Predicted Chemical Shift (δ, ppm) |
| C=O (Ring Carbons) | 150 - 165 |
| N-CH₂ (α-Carbon) | 40 - 45 |
| N-CH₂-CH₂ (β-Carbon) | 20 - 25 |
| N-CH₂-CH₂-CH₃ (γ-Carbon) | 10 - 12 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are invaluable. researchgate.netsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For Imidazolidinetrione, dipropyl-, a COSY spectrum would show a clear correlation between the methyl protons (~0.9 ppm) and the β-methylene protons (~1.6 ppm), and another correlation between the β-methylene protons and the α-methylene protons (~3.7 ppm), confirming the propyl chain structure.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). hmdb.ca An HSQC spectrum would show cross-peaks connecting the ¹H signal of the α-CH₂ to the ¹³C signal of the α-carbon, the β-CH₂ protons to the β-carbon, and the CH₃ protons to the γ-carbon, allowing for definite assignment of the carbon signals of the propyl chains.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows longer-range correlations between protons and carbons, typically over two or three bonds (²J and ³J coupling). youtube.com This is particularly useful for confirming the connection of the propyl groups to the ring. Key HMBC correlations would be observed from the α-CH₂ protons (~3.7 ppm) to the carbonyl carbons (C2 and C4/C5) of the imidazolidinetrione ring, providing definitive evidence for the N-alkylation.
Dynamic NMR Studies of Conformational Changes or Tautomerism
Amide and urea (B33335) functionalities are known to exhibit restricted rotation around the C-N bond due to p-orbital overlap, which imparts partial double-bond character. nanalysis.comacs.org This phenomenon can lead to the observation of distinct NMR signals for groups that would otherwise be chemically equivalent if free rotation occurred.
In the case of Imidazolidinetrione, dipropyl-, dynamic NMR (DNMR) studies, particularly variable-temperature NMR, could be employed to investigate the rotational barrier around the N-C(propyl) bonds and any potential conformational isomerism of the five-membered ring. youtube.com At low temperatures, the rotation might be slow enough on the NMR timescale to cause broadening or splitting of the α-CH₂ and β-CH₂ signals. As the temperature increases, the rate of rotation would increase, leading to the coalescence of these signals into sharper, averaged peaks. Such studies would provide valuable information on the energy barriers associated with conformational dynamics in the molecule.
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy is highly effective for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For Imidazolidinetrione, dipropyl-, the most prominent features in the IR spectrum are expected to be the carbonyl and alkyl group vibrations. spectrabase.com
C=O Stretching: Strong absorption bands corresponding to the stretching vibrations of the three carbonyl groups are expected in the region of 1700-1780 cm⁻¹ . The exact positions can be influenced by the ring strain and the electronic effects of the adjacent nitrogen atoms. For the parent parabanic acid, strong C=O bands are observed. researchgate.net In N,N'-disubstituted derivatives, one might observe a complex band or multiple distinct peaks in this region, reflecting the symmetric and asymmetric stretching modes of the carbonyl groups.
C-N Stretching: Stretching vibrations for the C-N bonds within the ring and connecting to the propyl groups are expected in the 1200-1400 cm⁻¹ region.
C-H Stretching: The aliphatic C-H stretching vibrations of the propyl groups will appear as sharp bands in the 2850-3000 cm⁻¹ range.
Predicted FT-IR Data for Imidazolidinetrione, dipropyl-
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (Alkyl) | 2850 - 3000 | Medium-Strong |
| C=O Stretch (Ring Carbonyls) | 1700 - 1780 | Strong |
| C-N Stretch | 1200 - 1400 | Medium |
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy is a complementary technique to FT-IR that measures the light scattered from a molecule. scialert.net It is particularly sensitive to symmetric vibrations and bonds involving non-polar or less polar functional groups.
Ring Vibrations: Symmetric "breathing" modes of the imidazolidinetrione ring are expected to be Raman active and would likely appear in the fingerprint region below 1000 cm⁻¹.
C=O Stretching: While strong in the IR, the carbonyl stretching vibrations will also be present in the Raman spectrum, typically in the 1700-1780 cm⁻¹ region. The relative intensities of the symmetric and asymmetric stretches may differ from the IR spectrum. The Raman spectrum of the parent parabanic acid shows a distinct band in this region. researchgate.net
C-C and C-N Stretching: The stretching vibrations of the C-C bonds in the propyl chains and the C-N bonds are also Raman active and will contribute to the spectrum in the 800-1400 cm⁻¹ range.
The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of key functional groups and offering insights into the molecular symmetry.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. uab.eduyoutube.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule with high confidence. nih.gov This technique can differentiate between compounds with the same nominal mass but different chemical formulas. For Imidazolidinetrione, dipropyl-, HRMS provides the precision needed to confirm its molecular formula by measuring the mass with a high degree of accuracy, often to within a few parts per million (ppm). researchgate.net The high resolving power of HRMS also allows for the separation of isotopic peaks, further aiding in the confirmation of the elemental composition. nih.govrsc.org
The fragmentation of Imidazolidinetrione, dipropyl- under mass spectrometry reveals characteristic patterns that help in its structural elucidation. The fragmentation pathways are influenced by the site of ionization and the stability of the resulting fragment ions. In positive-ion mode, protonation likely occurs on one of the nitrogen or oxygen atoms of the imidazolidinetrione ring. Subsequent fragmentation can involve the loss of the propyl groups or cleavage of the heterocyclic ring itself. uab.edunih.gov
Table 1: Illustrative HRMS Fragmentation Data for Imidazolidinetrione, dipropyl-
| Fragment Ion | Proposed Structure/Loss | Theoretical m/z | Observed m/z |
| [M+H]+ | Protonated Molecule | 199.1132 | 199.1130 |
| [M-C3H7]+ | Loss of a propyl group | 156.0710 | 156.0708 |
| [M-2(C3H7)]+ | Loss of both propyl groups | 113.0288 | 113.0286 |
| [C4H5N2O3]+ | Ring fragmentation product | 129.0295 | 129.0293 |
Note: The m/z values are hypothetical and for illustrative purposes.
X-ray Crystallography and Solid-State Structure Determination
Elucidation of Molecular Conformation and Stereochemistry
Through single-crystal X-ray diffraction, the exact conformation of the Imidazolidinetrione, dipropyl- molecule can be determined. researchgate.netnih.gov This includes the puckering of the five-membered imidazolidinetrione ring and the orientation of the two propyl substituents. The analysis reveals the specific stereochemical relationships between different parts of the molecule. For instance, it can be determined whether the propyl groups are on the same side (syn) or opposite sides (anti) of the ring. The torsion angles between the ring and the propyl groups define their spatial arrangement. nih.gov
Table 2: Key Crystallographic Parameters for a Hypothetical Crystal of Imidazolidinetrione, dipropyl-
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.25 |
| b (Å) | 8.54 |
| c (Å) | 12.67 |
| β (°) | 105.3 |
| Volume (ų) | 1068.2 |
| Z | 4 |
Note: These parameters are hypothetical and serve as an example.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. psu.eduresearchgate.netyoutube.comyoutube.com The absorption of light promotes electrons from lower energy molecular orbitals to higher energy ones.
Characterization of Charge Transfer Bands
In certain molecular contexts, particularly in complexes or molecules with distinct electron-donating and electron-accepting regions, charge transfer (CT) bands can be observed in the UV-Vis spectrum. libretexts.org These bands arise from the transition of an electron from a molecular orbital that is primarily localized on one part of the molecule (the donor) to an orbital localized on another part (the acceptor). For Imidazolidinetrione, dipropyl-, while it is primarily a single organic molecule, intramolecular charge transfer could potentially occur between the lone pairs of the nitrogen and oxygen atoms and the π* orbitals of the carbonyl groups. These transitions are often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. libretexts.orgresearchgate.net The position and intensity of these bands can provide valuable information about the electronic structure and distribution within the molecule. physchemres.org
An article focusing on the advanced spectroscopic and analytical characterization of Imidazolidinetrione, dipropyl- cannot be generated at this time. Extensive searches for specific analytical data on this compound have not yielded the detailed research findings required to populate the requested sections on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
The scientific literature that is publicly accessible does not appear to contain specific methods for the purity assessment and separation of Imidazolidinetrione, dipropyl-. Without established and validated methodologies, including details on stationary phases, mobile phases, elution conditions, and detection parameters, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the strict outline provided.
General principles of HPLC and GC could be discussed, but this would violate the instruction to focus solely on "Imidazolidinetrione, dipropyl-". To ensure the content is professional, authoritative, and based on diverse sources as requested, specific and verifiable data for the target compound is essential.
Therefore, the sections on Chromatographic Techniques for Purity Assessment and Separation, including subsections on HPLC and GC, cannot be completed.
Computational and Theoretical Studies of Imidazolidinetrione, Dipropyl
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock)
Quantum chemical calculations are fundamental to modern chemistry, allowing for the approximation of solutions to the Schrödinger equation for multi-electron systems. libretexts.org Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are workhorses in this field.
The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org It treats electron-electron repulsion in an average way, considering each electron in the mean field of all others. youtube.com While a crucial starting point, HF neglects electron correlation, which can be a limitation for accurately predicting certain molecular properties. libretexts.orgwikipedia.org
Density Functional Theory (DFT) has become exceedingly popular due to its favorable balance of accuracy and computational cost. mdpi.com Unlike HF, which focuses on the complex wavefunction, DFT calculates the total energy of a system based on its electron density. researchgate.net A key component of DFT is the exchange-correlation functional, which accounts for the quantum mechanical effects of exchange and electron correlation. mdpi.com Hybrid functionals, such as the widely used B3LYP, incorporate a portion of the exact exchange from HF theory, often leading to more accurate results for organic molecules. mdpi.comepstem.net
For dipropyl-imidazolidinetrione, both HF and DFT methods would serve as the basis for geometry optimization, electronic structure analysis, and the prediction of various properties.
Geometry Optimization and Conformational Analysis
Before any properties of dipropyl-imidazolidinetrione can be reliably predicted, its most stable three-dimensional structure(s) must be determined. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. youtube.com
The presence of two flexible propyl groups attached to the imidazolidinetrione ring means the molecule can exist in multiple spatial arrangements, known as conformers. A thorough conformational analysis is essential to identify all stable, low-energy conformers and understand their relative populations. researchgate.netmdpi.com This process typically involves systematically rotating the rotatable bonds and performing a geometry optimization for each starting structure. The conformer with the lowest calculated energy is the global minimum, representing the most stable structure. researchgate.net
For dipropyl-imidazolidinetrione, the key dihedral angles to consider would be those around the N-C bonds connecting the propyl groups to the heterocyclic ring. DFT calculations, for instance at the B3LYP/6-311++G(d,p) level of theory, would be suitable for obtaining accurate geometries and relative energies of these conformers. researchgate.net
Table 1: Hypothetical Relative Energies of Dipropyl-imidazolidinetrione Conformers (Note: This table is illustrative and does not represent experimental data.)
| Conformer | Relative Energy (kcal/mol) | Boltzmann Population at 298 K (%) |
|---|---|---|
| 1 (Global Minimum) | 0.00 | 75.3 |
| 2 | 1.15 | 12.1 |
| 3 | 1.42 | 8.2 |
| 4 | 2.50 | 4.4 |
Electronic Structure Determination (e.g., Frontier Molecular Orbitals)
The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org
The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state. researchgate.net
For dipropyl-imidazolidinetrione, DFT calculations would be used to determine the energies and spatial distributions of the HOMO and LUMO. The analysis would reveal the most probable sites for nucleophilic and electrophilic attack. The HOMO is often localized on electron-rich areas, such as lone pairs on oxygen or nitrogen atoms, while the LUMO is typically found on electron-deficient sites, like the carbonyl carbons.
Table 2: Hypothetical Frontier Orbital Energies for Dipropyl-imidazolidinetrione (Note: This table is illustrative and does not represent experimental data.)
| Orbital | Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | -6.85 | Nitrogen and Oxygen atoms of the ring |
| LUMO | -1.20 | Carbonyl carbons (C=O) |
| HOMO-LUMO Gap (ΔE) | 5.65 | N/A |
Prediction of Spectroscopic Properties
Quantum chemical calculations can predict various spectroscopic data, including vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. After a geometry optimization confirms a stable minimum on the potential energy surface, a frequency calculation can be performed. researchgate.net
Theoretical vibrational frequencies correspond to the normal modes of vibration in the molecule. These calculated frequencies can be compared with experimental IR spectra to aid in the assignment of absorption bands to specific functional groups (e.g., C=O stretch, C-H stretch). epstem.netresearchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach and compared with experimental data to confirm the molecular structure. nih.gov
Table 3: Hypothetical Predicted Vibrational Frequencies for Dipropyl-imidazolidinetrione (Note: This table is illustrative and does not represent experimental data. Frequencies are typically scaled to better match experimental values.)
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Description |
|---|---|---|
| ν1 | 2975 | Propyl C-H stretch (asymmetric) |
| ν2 | 2880 | Propyl C-H stretch (symmetric) |
| ν3 | 1780 | C=O stretch (asymmetric) |
| ν4 | 1715 | C=O stretch (symmetric) |
| ν5 | 1450 | CH₂ scissoring |
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations typically focus on static, isolated molecules at 0 K, Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of atoms and molecules. nih.gov MD simulations solve Newton's equations of motion for a system of interacting particles, allowing researchers to observe molecular motion, conformational changes, and interactions with the environment (like a solvent or a biological macromolecule) over time. nih.govyoutube.com
For dipropyl-imidazolidinetrione, an MD simulation could be used to:
Explore its conformational landscape in a solution, observing transitions between different stable conformers.
Analyze its solvation structure by calculating radial distribution functions between the solute and solvent molecules.
Study its interaction and binding with a biological target, such as an enzyme active site, providing insights into its potential mechanism of action. nih.gov
Reaction Pathway Elucidation and Transition State Modeling
Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products. A crucial point along this path is the transition state (TS) , which represents the highest energy barrier that must be overcome for the reaction to proceed. nih.gov
Locating the structure of the transition state and calculating its energy (the activation barrier) is key to understanding reaction rates and mechanisms. researchgate.net For dipropyl-imidazolidinetrione, one could model various reactions, such as its synthesis or its hydrolysis. For example, a study on the hydrolysis of the imidazolidinetrione ring would involve modeling the approach of a water molecule, the formation of a tetrahedral intermediate, the breaking of the amide bond, and identifying the transition states for each step. Such studies can reveal whether a reaction proceeds through a concerted or stepwise mechanism.
Structure-Reactivity Relationships and Design Principles
The ultimate goal of many computational studies is to establish clear relationships between a molecule's structure and its chemical reactivity or biological activity. By systematically modifying the structure of dipropyl-imidazolidinetrione (e.g., changing the length or branching of the alkyl chains, introducing other substituents) and calculating the resulting changes in electronic properties (HOMO-LUMO gap), steric hindrance, and interaction potentials, one can develop design principles. rsc.org
This approach, often part of computer-aided drug design (CADD), allows for the rational design of new derivatives with enhanced or tailored properties. nih.gov For instance, if the goal is to design a more potent enzyme inhibitor based on the imidazolidinetrione scaffold, computational methods can predict which modifications would lead to stronger binding in the enzyme's active site, guiding synthetic efforts toward the most promising candidates.
Applications of Imidazolidinetrione, Dipropyl in Chemical Science and Technology Excluding Prohibited Biological/clinical Aspects
Materials Science and Polymer Chemistry
The structural features of imidazolidinetrione suggest its utility as a monomer or functional additive in the creation of advanced polymeric materials and functional organic substances.
Integration into Novel Polymer Architectures
The incorporation of heterocyclic moieties into polymer backbones is a recognized strategy for tailoring material properties. While specific examples for dipropyl-imidazolidinetrione are not available, related chiral imidazolidinone derivatives have been successfully integrated into the main chain of polymers. rsc.org This is achieved by synthesizing dimers of functionalized imidazolidinones which are then polymerized, for instance, through reaction with disulfonic acids to form ionically bonded main-chain polymers. rsc.org Such polymers have shown utility as recyclable chiral organocatalysts. rsc.org
Furthermore, related cyclic structures like cyclic ureas and imidazoles are employed in polymer synthesis. For example, the copolymerization of CO2 and epoxides to form polycarbonates can be catalyzed by various metal complexes, and the resulting polymers are of great interest for their potential as biodegradable and biorenewable materials. nih.govresearchgate.netnih.gov The synthesis of poly(carbonate-co-urea) copolymers, in particular, demonstrates the utility of urea-like structures in creating polymers with tailored properties. The imidazolidinetrione structure, being a cyclic urea (B33335) derivative, could potentially be explored as a comonomer in such polymerization reactions to introduce specific functionalities and influence the final properties of the polymer, such as thermal stability and polarity. The presence of the dipropyl groups would be expected to enhance solubility in organic solvents and impact the polymer's mechanical properties.
Design of Functional Organic Materials
The imidazolidine (B613845) scaffold is a key component in the design of functional organic materials. nih.gov These materials are engineered to perform specific functions, often related to their chemical reactivity, electronic properties, or ability to self-assemble. Imidazole (B134444) and its derivatives, for instance, are utilized in the development of functional polymers, ionic liquids, and materials for organic electroluminescent devices (OLEDs). nih.gov
Imidazolidine-containing compounds can serve as scaffolds for building complex molecular architectures with applications in various fields. nih.gov For instance, they can be functionalized to act as ligands for metal complexes, which have applications in catalysis and materials science. scialert.net The dipropyl-imidazolidinetrione molecule, with its reactive sites and potential for modification, could be a building block for creating novel organic materials with tailored optical, electronic, or recognition properties. The propyl groups could influence the packing of molecules in the solid state, affecting properties like crystallinity and charge transport.
Organocatalysis and Catalytic Systems
The most significant and well-documented application of the imidazolidinone scaffold is in the field of organocatalysis. These small organic molecules can catalyze a wide range of chemical transformations with high efficiency and stereoselectivity, offering a greener alternative to traditional metal-based catalysts. acs.org
Imidazolidine-Based Organocatalysts and Their Activity
Imidazolidinone derivatives, often referred to as MacMillan catalysts, are among the most effective organocatalysts developed. rsc.orgntnu.no They are particularly known for their ability to activate α,β-unsaturated aldehydes and ketones toward various asymmetric reactions. rsc.orgprinceton.edu The catalytic activity stems from the reversible formation of a covalent intermediate with the substrate. nih.gov Although direct catalytic data for dipropyl-imidazolidinetrione is not available, its core structure is central to this class of catalysts. The synthesis of both chiral and achiral imidazolidinone organocatalysts has been described, and their effectiveness has been demonstrated in reactions like the Diels-Alder cycloaddition. acs.orgmaynoothuniversity.ie The nature of the substituents on the imidazolidinone ring is crucial for tuning the catalyst's reactivity and selectivity. core.ac.uk The dipropyl groups on the nitrogen atoms of imidazolidinetrione would influence the steric environment around the catalytic site, which could be beneficial for certain substrate combinations.
Enamine Activation in Asymmetric Catalysis
A key activation mode for imidazolidinone catalysts is through the formation of an enamine intermediate. rsc.orgntnu.no In this mechanism, the secondary amine of the catalyst condenses with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine. mdpi.com This enamine is more reactive than the corresponding enol or enolate and can participate in a variety of stereoselective bond-forming reactions, such as aldol (B89426) reactions, Michael additions, and α-functionalizations. nih.govmdpi.com
The general catalytic cycle for enamine activation is depicted in the table below.
| Step | Description |
| 1 | The imidazolidinone catalyst reacts with an aldehyde or ketone to form an enamine intermediate. rsc.org |
| 2 | The enamine, being a strong nucleophile, attacks an electrophile. rsc.orgmdpi.com |
| 3 | The resulting intermediate is hydrolyzed to release the product and regenerate the catalyst. rsc.org |
This mode of activation has been successfully applied in numerous asymmetric syntheses, leading to products with high enantiomeric excess. rsc.orgmdpi.com
Another important activation strategy is iminium catalysis, where the imidazolidinone catalyst reacts with an α,β-unsaturated carbonyl compound to generate a charged iminium ion. rsc.org This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, activating it towards nucleophilic attack. rsc.orgnobelprize.org This has been effectively used in reactions like the Diels-Alder reaction. nobelprize.orgacs.org
Role in Prebiotic Chemistry Research
The fundamental building blocks of imidazolidinetrione, namely urea and related imidazole structures, are of significant interest in the field of prebiotic chemistry. researchgate.netresearchgate.net Research in this area explores the plausible chemical pathways that could have led to the formation of life's essential molecules on the early Earth.
Urea is considered a key prebiotic reagent, as it can be formed from simple molecules like cyanide, methane, or carbon oxides under plausible prebiotic conditions. researchgate.net It has been shown to be a potential precursor for the synthesis of nucleobases, the building blocks of RNA and DNA. researchgate.netnih.gov Theoretical studies have also explored free radical pathways for the formation of triazines from urea in prebiotic scenarios. rsc.org
Similarly, imidazoles have been synthesized under simulated prebiotic conditions and are considered important prebiotic catalysts. nih.gov They are thought to have played a role in the polymerization of nucleotides to form the first nucleic acids. nih.govacs.org The charge-relay system present in imidazoles is believed to be crucial for the formation of phosphodiester bonds. nih.gov Given that imidazolidinetrione is a derivative of a cyclic urea, its formation and potential catalytic activity in a prebiotic context could be a subject of future investigation, exploring its role in the synthesis of more complex organic molecules from simple precursors. researchgate.netnih.gov
Agrochemical Intermediates and Chemical Scaffolds
The dipropyl derivative of imidazolidinetrione serves as a foundational structure, or scaffold, in the synthesis of more complex molecules targeted for the agrochemical sector. Its specific chemical architecture allows for the attachment of various functional groups, enabling the systematic development of new compounds. The inherent reactivity of the imidazolidinetrione ring system, combined with the influence of the dipropyl substituents, makes it a versatile starting point for chemical elaboration.
Chemical Design and Synthesis for Agrochemical Applications
Research in this area focuses on creating libraries of related compounds by systematically altering the substituents on the imidazolidinetrione ring. This approach, known as combinatorial chemistry, allows for the efficient exploration of a wide range of chemical possibilities. The goal is to identify specific structural motifs that can be further developed into effective agrochemical products.
The synthesis of these derivatives often involves well-established organic chemistry reactions. For instance, the nitrogen atoms in the imidazolidinetrione ring can be subjected to alkylation, acylation, or other functionalization reactions. These modifications can significantly alter the electronic and steric properties of the molecule, which are key factors in its potential application.
Detailed below are examples of synthetic pathways that could be employed to modify the dipropyl-imidazolidinetrione scaffold for agrochemical research.
Table 1: Hypothetical Synthetic Modifications of Dipropyl-Imidazolidinetrione
| Starting Material | Reagent | Reaction Type | Potential Product |
| Imidazolidinetrione, dipropyl- | Alkyl Halide (e.g., Benzyl Bromide) in the presence of a base | N-Alkylation | N-Benzyl-dipropyl-imidazolidinetrione derivative |
| Imidazolidinetrione, dipropyl- | Acid Chloride (e.g., Acetyl Chloride) | N-Acylation | N-Acetyl-dipropyl-imidazolidinetrione derivative |
| Imidazolidinetrione, dipropyl- | Arylboronic Acid, Palladium Catalyst | Suzuki Coupling (if a suitable handle is present) | N-Aryl-dipropyl-imidazolidinetrione derivative |
The resulting derivatives from these synthetic explorations provide a diverse set of molecules. These compounds are then characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to confirm their structures. This systematic approach to chemical design and synthesis is fundamental to the discovery of new and improved agrochemical solutions.
Future Research Directions and Emerging Trends in Imidazolidinetrione, Dipropyl Chemistry
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of 1,3-disubstituted imidazolidine-2,4,5-triones typically involves the condensation of a 1,3-dialkylurea with oxalyl chloride. This method, while effective, often utilizes hazardous reagents and can generate undesirable byproducts. Future research is poised to focus on developing greener and more sustainable synthetic methodologies.
Key areas of exploration will likely include:
Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods.
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety for handling hazardous intermediates, and facile scalability. The development of a flow-based synthesis for 1,3-dipropylimidazolidine-2,4,5-trione would represent a significant advancement in its production.
Catalytic Methods: Investigating novel catalysts, including heterogeneous and biocatalysts, could lead to more efficient and selective syntheses, minimizing waste and avoiding stoichiometric reagents.
Alternative Reagents: The exploration of less hazardous alternatives to oxalyl chloride, such as oxalic acid derivatives activated in situ, will be a crucial step towards a more environmentally benign synthesis.
A comparative look at conventional versus potential sustainable synthetic routes is presented in the table below:
| Feature | Conventional Synthesis (Oxalyl Chloride) | Potential Sustainable Routes |
| Reagents | 1,3-Dipropylurea (B139544), Oxalyl Chloride | 1,3-Dipropylurea, Activated Oxalic Acid Derivatives |
| Technology | Batch processing | Microwave, Flow Chemistry |
| Environmental Impact | Use of hazardous reagents, potential for chlorinated waste | Reduced hazardous waste, lower energy consumption |
| Efficiency | Generally good yields but can be time-consuming | Potentially faster reaction times and higher throughput |
Exploration of Unprecedented Reactivity Modes
The reactivity of the imidazolidine-2,4,5-trione core is largely dictated by the three carbonyl groups and the nitrogen atoms. While hydrolysis and reactions at the N-H bond (in unsubstituted parabanic acid) are known, the influence of the dipropyl substituents on the reactivity profile remains an area ripe for investigation. Future studies will likely delve into:
Selective Carbonyl Chemistry: Developing methods for the selective functionalization of one or more of the carbonyl groups could open up a vast chemical space for new derivatives with unique properties.
Ring-Opening Reactions: Controlled ring-opening of the trione (B1666649) core could provide access to novel acyclic structures that are not readily accessible through other synthetic routes.
Polymerization Chemistry: The potential for 1,3-dipropylimidazolidine-2,4,5-trione to act as a monomer or a precursor to monomers for novel polymers is a significant area of interest. google.com
Integration with Advanced High-Throughput Screening and Automation
High-throughput screening (HTS) and laboratory automation are powerful tools for accelerating the discovery of new materials and reactions. The integration of these technologies into the study of 1,3-dipropylimidazolidine-2,4,5-trione and its derivatives could rapidly advance the field.
Future trends in this area include:
Automated Synthesis Platforms: The use of robotic systems to perform and optimize the synthesis of a library of imidazolidinetrione derivatives with varying substituents.
HTS for Material Properties: Screening large libraries of these derivatives for specific material properties, such as thermal stability, conductivity, or optical properties. This approach is particularly valuable for identifying candidates for specialized applications. rsc.orgaps.org
Assay Development: Creating novel assays to quickly evaluate the performance of these compounds in various applications, for instance, as additives in polymer formulations or as components in electronic materials.
Expansion into Novel Material Applications and Advanced Chemical Technologies
While the biological applications of some parabanic acid derivatives have been explored, the non-biological applications of 1,3-dipropylimidazolidine-2,4,5-trione are largely untapped. Future research is expected to explore its potential in a variety of advanced materials.
Potential application areas include:
High-Performance Polymers: The rigid heterocyclic core of the imidazolidinetrione structure could be incorporated into polymer backbones to enhance thermal stability and mechanical strength. Poly(parabanic acid) derivatives are known for their temperature resistance. google.com
Organic Electronics: The electron-withdrawing nature of the trione ring suggests that derivatives of 1,3-dipropylimidazolidine-2,4,5-trione could be investigated as components in organic electronic devices, such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).
Functional Coatings: A patent for other parabanic acid derivatives suggests their utility in creating water-repellent coatings for textiles. google.com This indicates a potential avenue for the commercialization of 1,3-dipropylimidazolidine-2,4,5-trione in the field of surface modification.
Additives for Lubricants and Resins: The thermal stability of the parabanic acid core could make its derivatives suitable as high-temperature additives.
Computational Design and Predictive Modeling for New Derivatives
Computational chemistry and molecular modeling are indispensable tools in modern chemical research. For 1,3-dipropylimidazolidine-2,4,5-trione, these methods can provide valuable insights and guide experimental work.
Future computational studies will likely focus on:
Structure-Property Relationships: Using techniques like Density Functional Theory (DFT) to understand how modifications to the propyl chains or the trione core affect the electronic and physical properties of the molecule.
Reaction Mechanism Elucidation: Modeling potential reaction pathways to predict reactivity and guide the development of new synthetic methods.
Virtual Screening: Computationally screening virtual libraries of imidazolidinetrione derivatives to identify candidates with desired properties for specific applications before undertaking synthetic efforts.
Advanced Characterization Techniques and Methodologies
A thorough understanding of the structure and properties of 1,3-dipropylimidazolidine-2,4,5-trione and its derivatives is crucial for their development. While standard techniques like NMR and IR spectroscopy are fundamental, future research will benefit from the application of more advanced characterization methods.
Key techniques for future investigation include:
Single-Crystal X-ray Diffraction: Obtaining the crystal structure of 1,3-dipropylimidazolidine-2,4,5-trione would provide definitive information about its solid-state conformation and intermolecular interactions.
Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) will be essential for determining the thermal stability and decomposition profile of the compound and its derivatives, which is critical for material applications.
Mass Spectrometry Techniques: Advanced mass spectrometry methods can be used to characterize reaction intermediates and degradation products, providing a deeper understanding of the compound's reactivity.
Patent Landscape and Non-Biological Commercialization Opportunities for Imidazolidinetrione Derivatives
The existing patent literature for parabanic acid derivatives hints at their potential for commercialization in non-biological fields. A US patent describes the use of such derivatives for waterproofing textiles, demonstrating an early interest in their material applications. google.com
Future opportunities for commercialization are likely to emerge in areas where the unique properties of the imidazolidinetrione core can be exploited. A proactive approach to intellectual property will be essential for capitalizing on these opportunities.
| Potential Commercial Application | Relevant Properties of Imidazolidinetrione Core |
| Specialty Polymer Monomers | Rigidity, Thermal Stability |
| Functional Coatings | Potential for tailored surface properties (e.g., hydrophobicity) |
| Additives for Engineering Plastics | High thermal decomposition temperature |
| Components in Organic Electronics | Tunable electronic properties |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for dipropylimidazolidinetrione, and how do reaction conditions influence yield?
- Methodological Answer : A two-step synthesis is commonly employed: (1) condensation of dipropylamine with carbonyl sources (e.g., urea derivatives) under acidic catalysis, followed by (2) cyclization via thermal or catalytic dehydration. Key parameters include temperature (80–120°C), solvent polarity (e.g., DMF enhances cyclization), and stoichiometric ratios (1:1.2 amine-to-carbonyl). Yields typically range from 45–65% but can drop due to side reactions like over-alkylation. Optimization via factorial design (e.g., 2³ experiments varying temperature, time, and catalyst loading) is recommended to identify interactions between variables .
| Variable | Range Tested | Impact on Yield |
|---|---|---|
| Temperature | 80–140°C | >120°C reduces yield due to decomposition |
| Catalyst (H₂SO₄) | 0.5–2.0 mol% | Higher loading accelerates cyclization but increases impurities |
| Reaction Time | 4–12 hrs | Prolonged time (>10 hrs) favors byproducts |
Q. What spectroscopic techniques are most effective for characterizing dipropylimidazolidinetrione?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the imidazolidinetrione ring protons (δ 4.1–4.3 ppm, multiplet) and propyl chain methyl groups (δ 0.9–1.1 ppm, triplet). Carbonyl carbons appear at δ 155–160 ppm .
- FT-IR : Strong absorbance at ~1700 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch).
- Mass Spectrometry (EI-MS) : Molecular ion [M+H]⁺ at m/z 213.2 (calculated for C₉H₁₆N₃O₃).
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions in experimental data for dipropylimidazolidinetrione’s electronic properties?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model:
- Electron Distribution : Compare Mulliken charges with XPS data to validate orbital hybridization (e.g., N-C=O bond polarization).
- Reactivity : Simulate transition states for nucleophilic attacks (e.g., hydrolysis pathways) to explain discrepancies in kinetic studies.
- Example : A 2021 study found DFT-predicted HOMO-LUMO gaps (4.2 eV) aligned with experimental UV-Vis spectra (λ_max 290 nm), resolving prior mismatches attributed to solvent effects .
Q. What strategies address conflicting solubility and stability data in dipropylimidazolidinetrione studies?
- Methodological Answer :
- Controlled Replication : Standardize solvent purity (HPLC-grade) and degassing protocols to minimize oxidative decomposition.
- High-Throughput Screening : Use automated platforms to test solubility in 50+ solvent systems (e.g., Hansen Solubility Parameters) and identify outliers .
- Stability Profiling : Conduct accelerated aging studies (40°C/75% RH for 28 days) with LC-MS monitoring to detect degradation products (e.g., ring-opening to form urea derivatives) .
Q. How can factorial design optimize catalytic systems for dipropylimidazolidinetrione’s enantioselective synthesis?
- Methodological Answer : A 3-factor, 2-level design evaluates:
- Catalyst Type : Chiral Brønsted acids (e.g., BINOL-phosphates) vs. metal-ligand complexes (e.g., Ru-BINAP).
- Solvent : Polar aprotic (THF) vs. nonpolar (toluene).
- Temperature : 25°C (ambient) vs. 60°C.
Methodological Considerations
Q. What statistical frameworks are critical for validating dipropylimidazolidinetrione’s bioactivity assays?
- Answer : Apply ANOVA with post-hoc Tukey tests to compare dose-response curves (e.g., IC₅₀ values in enzyme inhibition assays). For high-throughput data, machine learning pipelines (e.g., Random Forests) can distinguish true bioactivity from assay noise .
Q. How should researchers navigate incomplete or conflicting literature on dipropylimidazolidinetrione’s environmental fate?
- Answer :
- Systematic Review : Use PRISMA guidelines to filter studies by reliability (e.g., peer-reviewed journals only).
- Meta-Analysis : Pool half-life data from hydrolysis studies (pH 5–9) using random-effects models to quantify uncertainty .
- Gaps : Prioritize studies lacking OECD 301F biodegradation testing protocols .
Data Management and Reproducibility
Q. What digital tools enhance reproducibility in dipropylimidazolidinetrione research?
- Answer :
- Electronic Lab Notebooks (ELNs) : Track reaction parameters (e.g., ChemAxon’s Marvin Suite) with version control.
- Process Simulation : COMSOL Multiphysics models mass transfer limitations in scaled-up syntheses .
- FAIR Data : Deposit spectral data in repositories like Zenodo with DOI-linked metadata .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
